molecular formula C16H17Cl2NO2S B157834 Clopidogrelum CAS No. 90055-48-4

Clopidogrelum

カタログ番号 B157834
CAS番号: 90055-48-4
分子量: 321.8 g/mol
InChIキー: XIHVAFJSGWDBGA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Clopidogrel, also known as Plavix, is an antiplatelet medication used to reduce the risk of heart disease and stroke in those at high risk . It is also used together with aspirin in heart attacks and following the placement of a coronary artery stent . It is an oral drug that is taken by mouth .


Synthesis Analysis

The synthesis of Clopidogrel has been accomplished in four steps or one-pot in above 70% overall yield . The process featured PTC catalyzed alkaline hydrolysis of the key intermediate 2- (2-chlorophenyl)-2- (6,7-dihydrothieno [3,2- c ]pyridin-5 (4 H )-yl)acetonitrile and highly effective kinetic resolution of racemic clopidogrel using l -camphorsulphonic acid in toluene . Another method synthesized Clopidogrel from 2-chlorobenzyl cyanide via bromination, condensation, hydrolyze, esterification, resolution, and finally with the sulfate, re-crystallization product of the target compound clopidogrel .


Molecular Structure Analysis

The molecular formula of Clopidogrel is C16H16ClNO2S . Its average mass is 321.822 Da and its monoisotopic mass is 321.059021 Da .


Chemical Reactions Analysis

Clopidogrel is metabolized to its active form by carboxylesterase-1 . The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .


Physical And Chemical Properties Analysis

Clopidogrel is a thienopyridine derivative, which can inhibit ADP-induced platelet aggregation . It is a potent drug for prevention of adverse effects during and after coronary intervention .

科学的研究の応用

Genetic Factors Influencing Clopidogrel Efficacy

Clopidogrel, an antiplatelet drug, is primarily used in the treatment and prevention of coronary heart disease (CHD). Its effectiveness can be influenced by genetic polymorphisms, particularly in the CYP2C19 alleles. Studies have shown that genetic variations can significantly impact clopidogrel metabolism and efficacy, particularly in different populations. For instance, the prevalence of CYP2C19 *2 / *3 / *17 polymorphisms varies among Asian populations, affecting clopidogrel resistance (CR) rates significantly (Akkaif et al., 2021).

Pharmacogenomic Approach to Antiplatelet Therapy

The response to clopidogrel therapy can vary due to genetic and non-genetic factors. A study on pharmacogenomic approaches in patients with acute coronary syndromes (ACS) revealed that selecting antiplatelet therapy based on genetic and clinical characteristics leads to better outcomes compared to standard care. This indicates the importance of personalized medicine in antiplatelet therapy (Notarangelo et al., 2018).

Genome-Wide Analysis and Variability in Response

A genome-wide association study identified the CYP2C19 locus as a significant determinant of clopidogrel active metabolite formation. This study highlights the role of genetic determinants in varying responses to clopidogrel and the potential for improved patient-specific treatments (Backman et al., 2017).

将来の方向性

The impact of clopidogrel resistance remains incompletely investigated, and future studies are needed to clarify the role of resistance testing in patients with vascular disease . High-quality evidence suggested that clopidogrel plus aspirin was more efficient than monotherapy, although the risk for hemorrhagic stroke was relatively higher in combined therapy regimens lasting >1 month .

特性

IUPAC Name

methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTWGGQPFAXNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70861221
Record name (+/-)-Clopidogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Plavix

CAS RN

90055-48-4
Record name (RS)-Clopidogrel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90055-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name racemic Clopidogrel
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090055484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+/-)-Clopidogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70861221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOPIDOGREL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MX75HY8K68
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clopidogrelum
Reactant of Route 2
Reactant of Route 2
Clopidogrelum
Reactant of Route 3
Reactant of Route 3
Clopidogrelum
Reactant of Route 4
Reactant of Route 4
Clopidogrelum
Reactant of Route 5
Reactant of Route 5
Clopidogrelum
Reactant of Route 6
Reactant of Route 6
Clopidogrelum

Citations

For This Compound
95
Citations
M Pantea, A Negovan, C Banescu, S Bataga… - … Research and Practice, 2018 - hindawi.com
Aim. We aimed to establish the independent predictive factors (from Helicobacter pylori infection, biliary reflux, histologic features of the gastric mucosa, drugs, comorbidities, and social …
Number of citations: 12 www.hindawi.com
A Aurelian, MA Magdalena - bioclima.ro
… His first option was for conservatory management, using a dual antiplatelet medication (75 mg clopidogrelum and 75 mg aspirin), to prevent recurrent stroke and/ or TIA. In November …
Number of citations: 3 bioclima.ro
P Trochimiak, PK Leszczyński… - Critical Care …, 2020 - bibliotekanauki.pl
INTRODUCTION: Pharmacotherapy is essential during emergency medical services (EMS). Medication administered in pre-hospital conditions enables ia: sedation, analgesia, …
Number of citations: 2 bibliotekanauki.pl
A Negovan, M Iancu, V Moldovan… - … Research and Practice, 2016 - hindawi.com
Background. Aspirin use for cardiovascular or cancer prevention is limited due to its gastrointestinal side effects. Objective. Our prospective, observational case-control study aims to …
Number of citations: 16 www.hindawi.com
F Purcarea¹, A Negoita¹… - … of Cardiology| Vol, 2016 - romanianjournalcardiology.ro
… The medical treatment at discharge was duble antiplatelet therapy with aspirin and clopidogrelum, calcium channel blocker – diltiazem and statin. …
Number of citations: 5 romanianjournalcardiology.ro
A Levitchi, D Galea-Abdusa, V Sontea… - International Conference …, 2023 - Springer
Implementing Personalized Medicine in the operational and functional context of a healthcare system is a complex challenge for most countries. Pharmacogenetics represents the …
Number of citations: 3 link.springer.com
N Anca, B Simona, M Sabău, L Cozlea… - Acta Medica …, 2011 - search.ebscohost.com
Objective: The benefits of antiplatelet therapies for treatment and prevention of cardiovascular diseases have been demonstrated in the last years, but these therapies increase the risk …
Number of citations: 2 search.ebscohost.com
YY Kurylenko, MV Podkolzina - 2020 - dspace.nuph.edu.ua
Acute myocardial infarction differs among cardiovascular diseases of particular weight due to its high prevalence among people of working age and high mortality rates. There are about …
Number of citations: 0 dspace.nuph.edu.ua
A Negovan, M Iancu, F Tripon, A Crauciuc… - J Gastrointestin …, 2018 - researchgate.net
Background & Aims: The increased oxidative stress plays an important role in gastro-duodenal ulcers and gastric cancer occurrence. We investigated the association between the …
Number of citations: 6 www.researchgate.net
A Negovan, M Iancu, V Moldovan, S Voidazan… - 2016 - academia.edu
Background. Aspirin use for cardiovascular or cancer prevention is limited due to its gastrointestinal side effects. Objective. Our prospective, observational case-control study aims to …
Number of citations: 0 www.academia.edu

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。